molecular formula C18H24O B12428897 4-[(3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol

4-[(3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol

Cat. No.: B12428897
M. Wt: 256.4 g/mol
InChI Key: LFYJSSARVMHQJB-GOSISDBHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bakuchiol can be synthesized through various chemical routes. One common method involves the extraction of bakuchiol from Psoralea corylifolia seeds using solvents like petroleum ether, followed by purification through column chromatography . Another method involves the use of alcohol extraction, followed by concentration, filtration, and further purification using macroporous adsorbent resin and ethanol elution .

Industrial Production Methods: Industrial production of bakuchiol typically involves large-scale extraction from Psoralea corylifolia seeds. The seeds are crushed and subjected to cold-dipping extraction using petroleum ether. The extract is then purified through column chromatography and further refined to obtain a high-purity bakuchiol product .

Chemical Reactions Analysis

Types of Reactions: Bakuchiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It has been found to possess antioxidant properties due to its ability to donate hydrogen atoms from its terpenoid chain .

Common Reagents and Conditions: Common reagents used in the reactions involving bakuchiol include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products Formed: The major products formed from the reactions involving bakuchiol include oxidized derivatives and reduced forms of the compound. These derivatives often exhibit enhanced biological activities compared to the parent compound .

Comparison with Similar Compounds

  • Retinol
  • Resveratrol
  • Terpenophenols

Bakuchiol stands out due to its natural origin, gentle action on the skin, and broad range of biological activities, making it a versatile and valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C18H24O

Molecular Weight

256.4 g/mol

IUPAC Name

4-[(3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol

InChI

InChI=1S/C18H24O/c1-5-18(4,13-6-7-15(2)3)14-12-16-8-10-17(19)11-9-16/h5,7-12,14,19H,1,6,13H2,2-4H3/t18-/m1/s1

InChI Key

LFYJSSARVMHQJB-GOSISDBHSA-N

Isomeric SMILES

CC(=CCC[C@@](C)(C=C)C=CC1=CC=C(C=C1)O)C

Canonical SMILES

CC(=CCCC(C)(C=C)C=CC1=CC=C(C=C1)O)C

Origin of Product

United States

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